Home > Products > Screening Compounds P18399 > Cyclomethycaine hydrochloride
Cyclomethycaine hydrochloride - 537-61-1

Cyclomethycaine hydrochloride

Catalog Number: EVT-3190503
CAS Number: 537-61-1
Molecular Formula: C22H34ClNO3
Molecular Weight: 396 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzocaine

    Compound Description: Benzocaine is a local anesthetic commonly used as a topical pain reliever. It is often incorporated into ethylcellulose and polyamide films for controlled drug release []. The release rate of benzocaine from these films is affected by the film-forming agent and plasticizer used [].

Methapyrilene Hydrochloride

    Relevance: Although structurally distinct from cyclomethycaine hydrochloride, methapyrilene hydrochloride was investigated alongside it in a study exploring the release of therapeutically active ingredients from polymer matrices []. This suggests a shared interest in their potential for controlled release applications, likely driven by their therapeutic relevance at the time of the study.

Chloroprocaine Hydrochloride

    Relevance: Both chloroprocaine hydrochloride and cyclomethycaine hydrochloride are classified as local anesthetics, implying a shared ability to block nerve impulses and produce temporary numbness. The "-caine" suffix in their names further signifies their belonging to this specific class of drugs [].

Procaine Hydrochloride

    Relevance: The presence of the "-caine" suffix in both procaine hydrochloride and cyclomethycaine hydrochloride points to their shared classification as local anesthetics []. This highlights the historical significance of this suffix in naming compounds with pain-relieving properties.

Dibucaine Hydrochloride

    Relevance: Similar to other compounds listed, the "-caine" suffix present in dibucaine hydrochloride identifies it as a local anesthetic, just like cyclomethycaine hydrochloride []. This shared suffix underscores the structural and pharmacological similarities within this class of compounds.

Lidocaine

    Relevance: Lidocaine, like cyclomethycaine hydrochloride, is categorized as a local anesthetic, evidenced by the "-caine" suffix in its name []. This shared suffix reflects their common ability to temporarily block nerve signals and produce anesthesia.

Cocaine

    Relevance: Cocaine's inclusion in the list alongside cyclomethycaine hydrochloride, despite its addictive nature, emphasizes the historical and structural context of the "-caine" suffix []. It signifies their shared origin and early recognition as compounds capable of inducing local anesthesia.

Piperocaine Hydrochloride

    Relevance: The "-caine" suffix in piperocaine hydrochloride, much like in cyclomethycaine hydrochloride, distinctly categorizes it as a local anesthetic []. This shared nomenclature highlights the historical practice of using this suffix to denote compounds with pain-blocking properties.

Classification

Cyclomethycaine hydrochloride is classified as a local anesthetic, specifically within the category of sodium channel blockers. This classification is significant as it highlights its mechanism of action and therapeutic applications in inhibiting nerve conduction.

Synthesis Analysis

The synthesis of cyclomethycaine hydrochloride involves a multi-step process that begins with the preparation of ethyl p-hydroxybenzoate. The initial steps include:

  1. Formation of Ethyl p-Hydroxybenzoate: Sodium is dissolved in isoamyl alcohol, followed by the addition of ethyl p-hydroxybenzoate. The mixture is heated to reflux.
  2. Addition of Cyclohexyl Bromide: Cyclohexyl bromide is introduced to the reaction mixture, which is then refluxed for several hours.
  3. Hydrolysis: The resulting product undergoes hydrolysis to yield p-cyclohexyloxybenzoic acid.
  4. Final Reaction: This acid is then reacted with 3-(2-methylpiperidino)propyl chloride in dry isopropanol, leading to the formation of cyclomethycaine hydrochloride.
Molecular Structure Analysis

Cyclomethycaine hydrochloride has a molecular formula of C22H33NO3C_{22}H_{33}NO_3 and a molecular weight of approximately 359.5 g/mol . The structure consists of:

  • A cyclohexyl group attached to a benzoate moiety.
  • A piperidine ring contributing to its anesthetic properties.

The compound's melting point ranges from 178°C to 180°C, indicating its solid state at room temperature .

Molecular Geometry

The molecular structure exhibits a complex arrangement with multiple functional groups that contribute to its pharmacological activity. The presence of the ester linkage plays a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Cyclomethycaine hydrochloride can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
  2. Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, leading to different reduced forms.
  3. Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols under acidic or basic conditions.

These reactions are essential for modifying the compound for various applications or enhancing its therapeutic efficacy .

Mechanism of Action

Cyclomethycaine hydrochloride primarily acts as a local anesthetic by inhibiting sodium influx through voltage-gated sodium channels located in the neuronal cell membranes of peripheral nerves. This mechanism prevents the generation and propagation of action potentials, effectively blocking nerve signal transmission.

Biochemical Pathways

The primary biochemical pathway affected involves neuronal signal transmission. By blocking sodium channels, cyclomethycaine inhibits normal nerve function, leading to localized anesthesia .

Pharmacokinetics

Cyclomethycaine is characterized as a short-acting local anesthetic, with a rapid onset and brief duration of action due to its quick metabolism and elimination from the body.

Physical and Chemical Properties Analysis

Cyclomethycaine hydrochloride exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 486.4±25.0486.4\pm 25.0 °C (predicted).
  • Density: 1.056±0.061.056\pm 0.06 g/cm³ (predicted).
  • pKa: Approximately 9.40±0.109.40\pm 0.10 (predicted), indicating its basicity which influences solubility and absorption characteristics .

These properties are critical for understanding its behavior in biological systems and formulations.

Applications

Cyclomethycaine hydrochloride has diverse applications across various fields:

  • Medicine: Used in clinical settings for local anesthesia during surgical procedures or minor medical interventions.
  • Biological Research: Employed as a model compound in studies related to nerve conduction mechanisms and local anesthetic efficacy.
  • Pharmaceutical Industry: Utilized in the formulation of topical anesthetic creams and gels for both medical and cosmetic purposes .
Historical Development and Clinical Trajectory

Discovery Timeline and Initial Patent Landscape

Cyclomethycaine hydrochloride (C₂₂H₃₄ClNO₃) emerged in the late 1940s as part of a significant expansion in synthetic local anesthetics. Its molecular structure—characterized by a cyclohexyl moiety ester-linked to a tertiary amine—reflected deliberate design efforts to enhance lipid solubility compared to first-generation agents like procaine. This structural modification aimed to prolong tissue binding and intensify anesthetic effects. Initial patent protection was secured in the United States circa 1948–1950, positioning cyclomethycaine among ester-type anesthetics like tetracaine and benzocaine. Early commercial formulations (e.g., creams, ointments, suppositories) targeted topical applications, capitalizing on its high penetrative capacity across mucous membranes [2] [4].

The compound’s development aligned with post-war pharmaceutical innovation in pain management, where patent activity surged for localized therapeutic agents. Unlike contemporaneous injectable amide anesthetics (e.g., lidocaine, patented 1947), cyclomethycaine’s intellectual property focused exclusively on surface anesthesia, with patents covering its synthesis and vehicle-compatibility in dermatological bases. No significant international patent extensions were documented, suggesting a geographically limited commercial strategy [4] [5].

Table 1: Structural and Pharmacokinetic Comparison with Contemporaneous Anesthetics

CompoundCore Chemical StructureLipid Solubility (Log P)Patent Year
Cyclomethycaine HClCyclohexyl ester + dimethylaminoethyl~3.2 (estimated)1948–1950
Procaine HClPara-aminobenzoate + diethylaminoethyl1.41905
Tetracaine HClButyl-aminobenzoate + dimethylaminoethyl3.51932

Evolution of Formulation Technologies (1948–Present)

Cyclomethycaine’s formulation history illustrates key technological transitions in topical anesthetic delivery:

  • Early Vehicles (1950s–1960s): Initial products utilized oleaginous bases (e.g., petrolatum-lanolin emulsions) to enhance skin retention. These hydrophobic systems exploited cyclomethycaine’s moderate log P (~3.2), facilitating passive diffusion through stratum corneum barriers. Commercial products like Surfacaine® (0.5–1.0% cream) exemplified this approach for minor dermatological procedures [4].
  • Emulsion Stabilization (1970s): Advances in water-in-oil (w/o) emulsion technology improved cutaneous tolerability. Formulators incorporated cyclomethycaine into multiphase systems using cetostearyl alcohol and glycerol monostearate, balancing drug release and skin hydration. These emulsions reduced crystalline precipitation—a limitation of early anhydrous preparations [3] [4].
  • Contemporary Systems (1990s–present): Cyclomethycaine saw limited adoption in modern sustained-release platforms. However, its physicochemical profile (molecular weight 396 g/mol, ester stability) theoretically suits liposomal encapsulation—a technology revolutionizing bupivacaine delivery. No commercial liposomal cyclomethycaine products exist, likely due to market prioritization of amide anesthetics [3].

Table 2: Formulation Technology Progression

EraVehicle TypeTechnological AdvanceCommercial Examples
1950sOintments/CreamsAnhydrous permeation enhancersSurfacaine® 1% Cream
1970sw/o EmulsionsCo-solvent systems (propylene glycol)Rectal suppositories
Post-2000N/ANo significant adoption of novel platformsNone

Factors Influencing Clinical Adoption and Discontinuation

Cyclomethycaine’s clinical trajectory was shaped by pharmacological and market dynamics:

  • Pharmacological Constraints: As an ester anesthetic, cyclomethycaine exhibited susceptibility to esterase metabolism, limiting its duration to 30–60 minutes in vascularized tissues. This contrasted sharply with emerging amide agents (e.g., lidocaine, bupivacaine), which resisted hydrolysis and offered extended analgesia. Additionally, ester anesthetics carried higher allergenicity risks due to para-aminobenzoic acid (PABA) metabolites—a liability absent in amides [4] [5].
  • Therapeutic Niche Competition: Cyclomethycaine’s primary application—topical mucosal anesthesia—faced intense competition. Lidocaine (marketed from the 1950s) dominated due to superior formulation versatility (gels, sprays, patches). By the 1980s, tetracaine and benzocaine had also captured larger market shares in over-the-counter products, marginalizing cyclomethycaine’s commercial viability [4].
  • Device-Driven Obsolescence: The 2000s saw needle-free anesthetic systems (e.g., lidocaine/tetracaine patches, iontophoretic devices) eclipse traditional creams. Cyclomethycaine’s lack of development in these formats—coupled with patent expiry—rendered it pharmacoeconomically nonviable. No current FDA-approved formulations exist, though chemical suppliers (e.g., PubChem CID 10838) list it for research use [2] [3].

Key Commercial Milestones:

  • 1955–1975: Moderate adoption in proctology (hemorrhoid creams) and urology (urethral suppositories).
  • Post-1980: Gradual withdrawal from major markets; discontinuation of Surfacaine® by 1990.
  • 2025 status: Not listed in major pharmacopeias; available only as a chemical reference standard [2].

Properties

CAS Number

537-61-1

Product Name

Cyclomethycaine hydrochloride

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;hydrochloride

Molecular Formula

C22H34ClNO3

Molecular Weight

396 g/mol

InChI

InChI=1S/C22H33NO3.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;/h11-14,18,20H,2-10,15-17H2,1H3;1H

InChI Key

UFWWXJRCWHOHOQ-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.Cl

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.